molecular formula C11H24BrO3P B607110 Diethyl 7-bromoheptylphosphonate CAS No. 100462-73-5

Diethyl 7-bromoheptylphosphonate

Cat. No. B607110
M. Wt: 315.19
InChI Key: RWOSPHWPPFSFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 7-bromoheptylphosphonate is an alkyl chain-based PROTAC linker . It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) .


Synthesis Analysis

Diethyl 7-bromoheptylphosphonate can be used in the synthesis of PROTACs . The synthesis process involves the use of two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular structure of Diethyl 7-bromoheptylphosphonate comprises an alkyl chain, which makes it suitable as a PROTAC linker .


Chemical Reactions Analysis

In the context of PROTACs, Diethyl 7-bromoheptylphosphonate plays a crucial role in the chemical reactions that lead to the degradation of target proteins . It helps to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Scientific Research Applications

  • Corrosion Inhibition : Diethyl 7-bromoheptylphosphonate derivatives have been studied for their ability to inhibit corrosion of metals in acidic environments, particularly useful in industrial processes like steel pickling. These compounds act as mixed-type inhibitors, offering high inhibition efficiency (Gupta et al., 2017).

  • Synthesis of Biologically Active Compounds : Such phosphonates are involved in the synthesis of α-aminophosphonates, which are analogues of natural amino acids with potential biological activities. They can be used as enzyme inhibitors, antibacterial, antitumor, or antiviral agents (Ouahrouch et al., 2014).

  • Monohalogenation Techniques : Research has shown methods for the controlled monohalogenation of phosphonates, leading to the production of pure α-monohalogenated derivatives. This has implications in various synthetic routes for complex organic molecules (Iorga et al., 1999).

  • Synthesis of Novel Compounds : There is ongoing research in developing new synthetic routes to create diethyl 3-iodoalkyl and 3-iodoalkenylphosphonates, compounds with significant potential in both synthetic and bioactive applications (Bałczewski et al., 2000).

  • Drug Metabolism Studies : Diethyl 7-bromoheptylphosphonate derivatives have also been studied for their metabolism in biological systems, such as in the metabolism of antilipidaemic agents in rats (Morioka et al., 1996).

  • Anticorrosion Properties : Further studies show the synthesis and characterization of diethyl (phenylamino) methyl phosphonate derivatives with potential use as corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating the diverse industrial applications of these compounds (Moumeni et al., 2020).

Future Directions

The future directions of Diethyl 7-bromoheptylphosphonate are likely to be influenced by its effectiveness as a PROTAC linker. As research progresses, it may find wider applications in the development of targeted therapy drugs .

properties

IUPAC Name

1-bromo-7-diethoxyphosphorylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24BrO3P/c1-3-14-16(13,15-4-2)11-9-7-5-6-8-10-12/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOSPHWPPFSFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 7-bromoheptylphosphonate

Citations

For This Compound
1
Citations
SM Hacker, M Mex, A Marx - The Journal of organic chemistry, 2012 - ACS Publications
… Starting from known diethyl 7-bromoheptylphosphonate (25) we performed a substitution reaction of the bromine with sodium azide followed by saponification of the phosphonic acid …
Number of citations: 50 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.